N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
CAS No.: 1113109-73-1
Cat. No.: VC7513357
Molecular Formula: C25H24N4O5
Molecular Weight: 460.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113109-73-1 |
|---|---|
| Molecular Formula | C25H24N4O5 |
| Molecular Weight | 460.49 |
| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O5/c1-16-7-9-17(10-8-16)24-27-25(34-28-24)19-11-12-22(31)29(14-19)15-21(30)26-13-18-5-4-6-20(32-2)23(18)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,30) |
| Standard InChI Key | FLDNEUMSMSVEPF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC |
Introduction
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with a molecular formula of C25H24N4O6 and a molecular weight of 460.5 g/mol. It features a distinctive molecular structure characterized by multiple functional groups, including a dimethoxyphenyl moiety and an oxadiazole ring, which contribute to its potential biological activities.
Synthesis and Production
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. Key reagents may include hydrazine derivatives and alkylating agents, with solvents used to facilitate reaction conditions. Industrial production might utilize batch reactors or continuous flow systems to optimize yield and purity.
Potential Applications
This compound is primarily classified as an organic molecule with potential applications in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules and is noted for its potential biological activities, making it of interest in pharmaceutical research. Studies focusing on its interactions with biological targets are essential to elucidate its pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nifedipine | Dihydropyridine core | Calcium channel blocker |
| Oxcarbazepine | Dihydroxy structure | Antiepileptic properties |
| 4-Methylthiazole | Thiazole ring | Antibacterial activity |
The uniqueness of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide lies in its combination of multiple pharmacophores, which may enhance its biological efficacy compared to these similar compounds.
Chemical Reactions and Transformations
This compound can undergo several types of chemical reactions, including oxidation and reduction. Common reagents for these transformations include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Mechanism of Action
The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. Its unique structure allows it to modulate the activity of these targets effectively. The precise pathways depend on the biological context in which the compound is applied.
Availability and Research
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is available for research purposes from various suppliers, including ChemDiv, where it is listed as a screening compound . The synthesis and study of this compound have been documented in various chemical databases and literature sources.
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